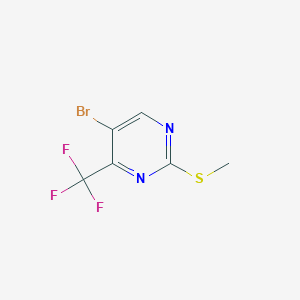
Ethyl 5-fluoro-4-methoxypicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-fluoro-4-methoxypicolinate is a fluorinated organic compound that belongs to the class of picolinates. Fluorinated compounds are known for their unique properties, including increased stability, bioavailability, and activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-4-methoxypicolinate typically involves the fluorination of a precursor compound. One common method includes the reaction of 5-fluoro-4-methoxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the ethyl ester group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-fluoro-4-methoxypicolinate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex aromatic compounds .
Aplicaciones Científicas De Investigación
Ethyl 5-fluoro-4-methoxypicolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of Ethyl 5-fluoro-4-methoxypicolinate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- Ethyl 5-fluoro-4-chloropyrimidine
- 5-Fluoro-6-ethyl-4-hydroxypyrimidine
- Fluorinated Quinolines
Comparison: Ethyl 5-fluoro-4-methoxypicolinate is unique due to its specific substitution pattern, which imparts distinct properties compared to other fluorinated compounds. For instance, the presence of the methoxy group can influence its solubility and reactivity, making it suitable for specific applications where other fluorinated compounds may not be as effective .
Propiedades
Fórmula molecular |
C9H10FNO3 |
|---|---|
Peso molecular |
199.18 g/mol |
Nombre IUPAC |
ethyl 5-fluoro-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H10FNO3/c1-3-14-9(12)7-4-8(13-2)6(10)5-11-7/h4-5H,3H2,1-2H3 |
Clave InChI |
NAANLZPJYJQOHP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C(C(=C1)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


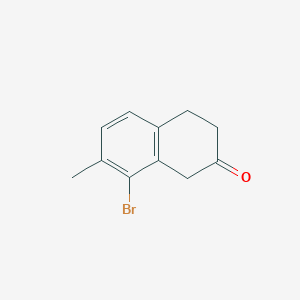
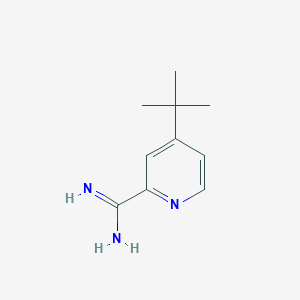
![8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13675590.png)
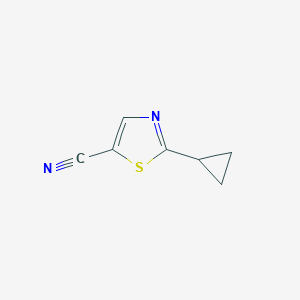
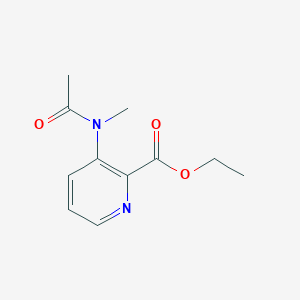
![(6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13675611.png)
![2-[4-(4-Nitrophenoxy)phenyl]quinoxaline](/img/structure/B13675619.png)

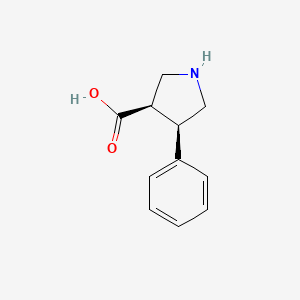
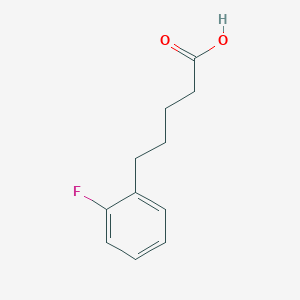
![2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13675648.png)


